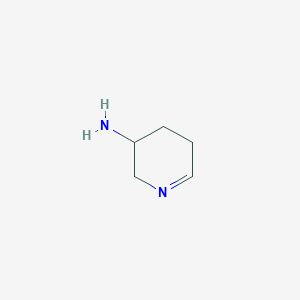
Histidyl-adenosine monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Histidyl-Adenosine Monophosphate can be synthesized through enzymatic reactions involving histidyl-tRNA synthetase. The enzyme catalyzes the ligation of histidine to adenosine monophosphate, forming the desired compound . The reaction typically occurs under controlled conditions, including specific pH and temperature settings to ensure optimal enzyme activity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the enzymatic synthesis approach can be scaled up for industrial applications. This involves optimizing the reaction conditions and using recombinant DNA technology to produce large quantities of histidyl-tRNA synthetase.
Analyse Des Réactions Chimiques
Types of Reactions: Histidyl-Adenosine Monophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release histidine and adenosine monophosphate.
Phosphorylation: It can participate in phosphorylation reactions, where the phosphate group is transferred to other molecules.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions.
Phosphorylation: Requires the presence of kinase enzymes and ATP.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products:
Hydrolysis: Produces histidine and adenosine monophosphate.
Phosphorylation: Results in phosphorylated derivatives of this compound.
Applications De Recherche Scientifique
Histidyl-Adenosine Monophosphate has several scientific research applications:
Chemistry: Used as a model compound to study enzymatic reactions and nucleotide interactions.
Biology: Plays a role in protein synthesis and tRNA charging, making it essential for understanding cellular processes.
Medicine: Potential therapeutic applications due to its involvement in metabolic pathways and protein synthesis.
Industry: Used in the production of recombinant proteins and enzymes.
Mécanisme D'action
Histidyl-Adenosine Monophosphate exerts its effects primarily through its role in protein synthesis. It acts as a substrate for histidyl-tRNA synthetase, which catalyzes the attachment of histidine to its corresponding tRNA. This process is crucial for the accurate translation of genetic information into functional proteins .
Molecular Targets and Pathways:
Histidyl-tRNA Synthetase: The primary enzyme involved in the synthesis of this compound.
tRNA: The molecular target that receives the histidine residue during protein synthesis.
Comparaison Avec Des Composés Similaires
Histidyl-Adenosine Monophosphate is unique due to its specific structure and function. Similar compounds include other aminoacyl-adenosine monophosphates, such as:
- Tryptophanyl-Adenosine Monophosphate
- Phenylalanyl-Adenosine Monophosphate
- Leucyl-Adenosine Monophosphate
These compounds share a similar mechanism of action but differ in the amino acid attached to the adenosine monophosphate moiety. This compound is distinct due to the presence of histidine, which has unique chemical properties and biological functions .
Propriétés
Formule moléculaire |
C16H21N8O8P |
|---|---|
Poids moléculaire |
484.36 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C16H21N8O8P/c17-8(1-7-2-19-4-20-7)16(27)32-33(28,29)30-3-9-11(25)12(26)15(31-9)24-6-23-10-13(18)21-5-22-14(10)24/h2,4-6,8-9,11-12,15,25-26H,1,3,17H2,(H,19,20)(H,28,29)(H2,18,21,22)/t8-,9+,11+,12+,15+/m0/s1 |
Clé InChI |
XTFBSLZFYLGYAT-OPYVMVOTSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
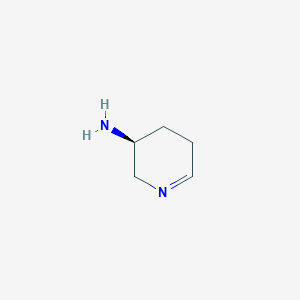

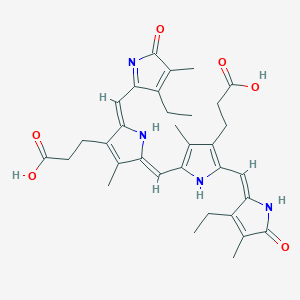
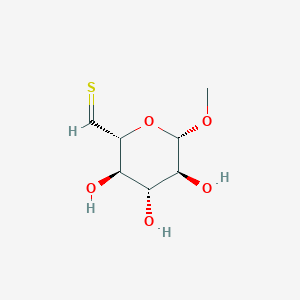
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)
![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)


![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
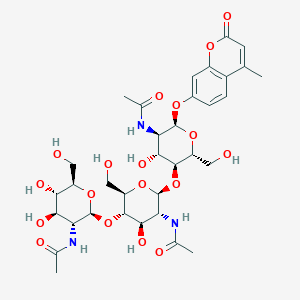
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
